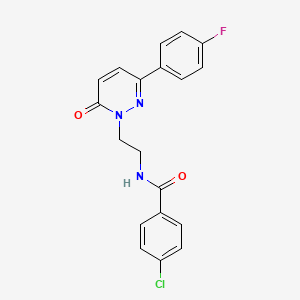
4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds. The presence of fluorine and chlorine atoms could potentially enhance the compound’s reactivity or biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyridazine ring, and halogen substituents. These features could influence its physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the benzamide group and halogen substituents could make it a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms and the benzamide group could affect its solubility, stability, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Characterization
Research on similar compounds often begins with the synthesis and structural characterization, utilizing techniques such as FT-IR, 1H-NMR, GC-MS spectroscopy, and CHN elemental analysis. The synthesis process typically involves multiple steps, starting from basic chemical reactions to form intermediate compounds, which are then further modified to obtain the final compound. For example, compounds structurally related to the one have been synthesized through reactions involving pyrazine-2-carboxamide, aromatic aldehydes, and catalysts, resulting in derivatives with variations in their functional groups, which significantly influence their biological activities (Rajurkar & Pund, 2014).
Biological Activities
The biological evaluation of these compounds often focuses on their antimicrobial and antifungal properties. Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. The effectiveness of these compounds is sometimes enhanced by the incorporation of electron-withdrawing groups such as fluorine, bromine, and chlorine, particularly at specific positions on the phenyl ring (Rajurkar & Pund, 2014).
Applications in Imaging and Drug Delivery
Further research into these compounds explores their potential applications in medical imaging and targeted drug delivery. For instance, certain benzamide derivatives, including those with fluorine substitutions, have been studied for their selective binding to specific receptors or enzymes in biological systems. This selective binding property makes them promising candidates for use in imaging techniques such as positron emission tomography (PET) for diagnosing conditions like Alzheimer's disease or for targeted delivery of therapeutic agents to specific types of cells, such as melanoma cancer cells (Kepe et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-1-14(2-6-15)19(26)22-11-12-24-18(25)10-9-17(23-24)13-3-7-16(21)8-4-13/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOQWXTSRYTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

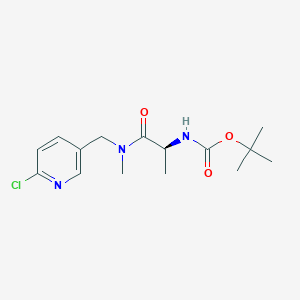

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2617510.png)
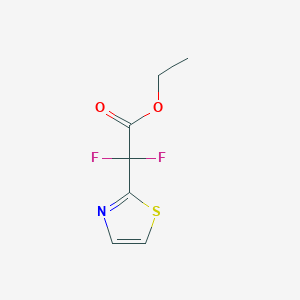
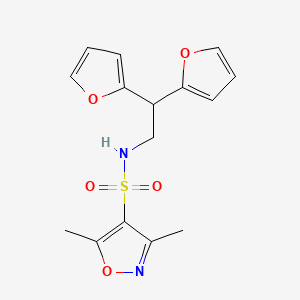

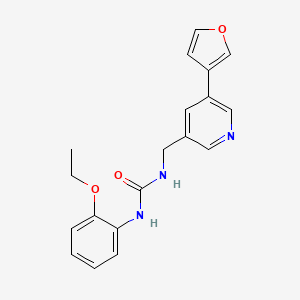
![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)